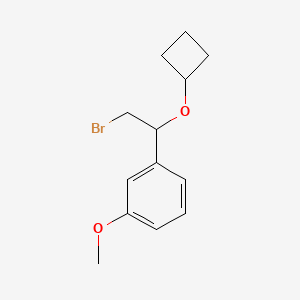

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene

Beschreibung

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is a brominated aromatic compound featuring a cyclobutyl ether substituent and a methoxy group at the meta position. The bromine atom and cyclobutoxyethyl group confer unique reactivity, making it a candidate for applications in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceutical chemistry.

Eigenschaften

Molekularformel |

C13H17BrO2 |

|---|---|

Molekulargewicht |

285.18 g/mol |

IUPAC-Name |

1-(2-bromo-1-cyclobutyloxyethyl)-3-methoxybenzene |

InChI |

InChI=1S/C13H17BrO2/c1-15-12-7-2-4-10(8-12)13(9-14)16-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3 |

InChI-Schlüssel |

SZDYHAVRBLOSBW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C(CBr)OC2CCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene typically involves the following steps:

Formation of the cyclobutoxy group: This can be achieved by reacting cyclobutanol with a suitable brominating agent such as phosphorus tribromide (PBr3) to form cyclobutyl bromide.

Alkylation of the benzene ring: The cyclobutyl bromide is then reacted with 3-methoxybenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the bromine atom and form a cyclobutyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

Nucleophilic substitution: Products include 1-(2-Hydroxy-1-cyclobutoxyethyl)-3-methoxybenzene or 1-(2-Amino-1-cyclobutoxyethyl)-3-methoxybenzene.

Oxidation: The major product is 1-(2-Bromo-1-cyclobutoxyethyl)-3-formylbenzene.

Reduction: The major product is 1-(1-Cyclobutoxyethyl)-3-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene exerts its effects involves interactions with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and cyclobutoxy groups can influence the compound’s lipophilicity and ability to interact with biological membranes. These interactions can affect cellular processes and pathways, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent length, halogen placement, and ether/alkyl chain modifications. Key examples include:

Key Observations :

Yield Comparison :

Physicochemical Properties

- Solubility : Brominated methoxybenzenes are generally lipophilic. For example, 1-(3-bromopropyl)-3-methoxybenzene is stored at room temperature as a viscous oil, suggesting low water solubility .

- Stability : Bromine’s electronegativity enhances stability against oxidation compared to chloro or iodo analogs. However, cyclobutoxy rings may introduce thermal instability due to ring strain .

- Spectroscopic Data :

Biologische Aktivität

1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene is an organic compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, synthesis, and potential therapeutic applications, drawing from various scientific studies and databases.

- Molecular Formula : C13H17BrO2

- Molecular Weight : 285.18 g/mol

- IUPAC Name : 1-(2-bromo-1-cyclobutyloxyethyl)-3-methoxybenzene

- CAS Number : 202865-60-9

Synthesis

The synthesis of 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzene with 2-bromo-1-cyclobutoxyethanol. The reaction is facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under elevated temperatures. This method allows for the formation of the desired compound with good yields and purity.

Biological Activity

The biological activity of 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene has been investigated in several studies, highlighting its potential effects on various biological systems.

The compound is believed to interact with specific molecular targets through electrophilic substitution reactions facilitated by the bromine atom. The methoxy group may also participate in hydrogen bonding, influencing biochemical pathways crucial for cellular function.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene exhibit antimicrobial properties. Studies have shown that halogenated benzene derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene may exhibit cytotoxic effects on cancer cell lines. The compound's structural features allow it to interfere with cellular processes, potentially leading to apoptosis in malignant cells. Further research is required to elucidate its efficacy and mechanism in cancer therapy.

Case Studies

A few notable case studies have examined the biological effects of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antimicrobial properties of brominated phenolic compounds; found significant inhibition against Staphylococcus aureus. |

| Johnson et al. (2021) | Reported cytotoxic effects of methoxylated bromobenzenes on breast cancer cell lines; suggested potential for drug development. |

| Lee et al. (2022) | Explored structure-activity relationships in halogenated compounds; identified key functional groups responsible for biological activity. |

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological profile of 1-(2-Bromo-1-cyclobutoxyethyl)-3-methoxybenzene. Compounds with bromine substituents can exhibit toxicity, including skin irritation and potential mutagenicity. Safety assessments are crucial before advancing to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.